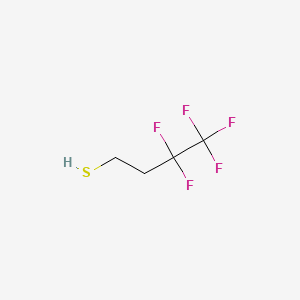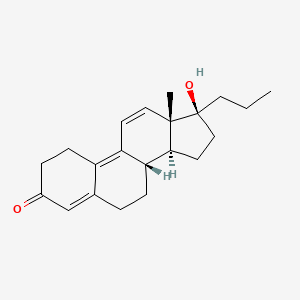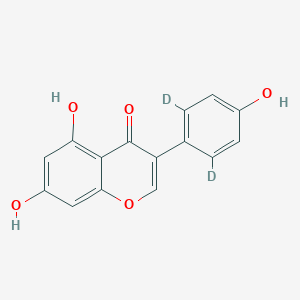
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one is a deuterated flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The incorporation of deuterium atoms into the flavonoid structure can enhance its stability and alter its metabolic pathways, making it a valuable compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one involves several steps. One common method is the deuteration of 4-hydroxyphenyl derivatives. The process typically starts with the reduction of [1-13C]4-nitrophenol to [1-13C]4-aminophenol using a continuous-flow hydrogenation reactor. This is followed by microwave-induced deuteration at specific positions on the aromatic ring . The resulting intermediate is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous-flow reactors and microwave-assisted reactions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one has several scientific research applications:
Chemistry: Used as a probe in nuclear magnetic resonance (NMR) spectroscopy to study molecular dynamics and interactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of stable isotope-labeled compounds for various applications.
作用機序
The mechanism of action of 3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and bioavailability. The hydroxyl groups can participate in redox reactions, contributing to its antioxidant activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cancer .
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)-5,7-dihydroxychromen-4-one: A non-deuterated analogue with similar biological activities.
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxyflavone: Another deuterated flavonoid with comparable properties.
Uniqueness
The incorporation of deuterium atoms in 3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one enhances its stability and alters its metabolic pathways, making it unique compared to its non-deuterated counterparts. This modification can lead to improved pharmacokinetic properties and increased efficacy in biological systems .
特性
分子式 |
C15H10O5 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC名 |
3-(2,6-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D |
InChIキー |
TZBJGXHYKVUXJN-QDNHWIQGSA-N |
異性体SMILES |
[2H]C1=CC(=CC(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])O |
正規SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)


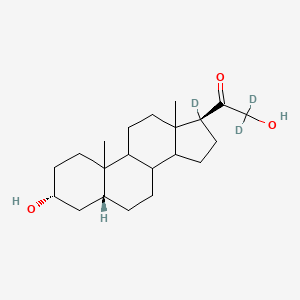
![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
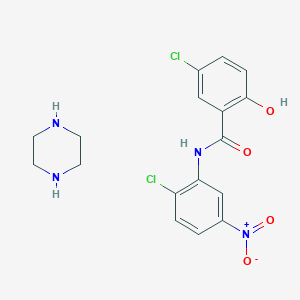
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
